

Commercial suppliers of high-purity 6-(Hydroxymethyl)uracil for research.

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)uracil

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A Researcher's Guide to Sourcing High-Purity 6-(Hydroxymethyl)uracil

Introduction: The Significance of 6-(Hydroxymethyl)uracil in Modern Research

6-(Hydroxymethyl)uracil (6-hmU) is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community. While structurally similar to the canonical DNA base thymine, the addition of a hydroxymethyl group at the 6-position imparts unique chemical properties that make it a valuable tool in diverse research areas. Primarily, 6-hmU serves as a critical research compound in studies of DNA damage and repair mechanisms. It is recognized as a model compound for thymine glycol, a common lesion resulting from oxidative stress on genetic material.^[1] Understanding how cells recognize and repair such lesions is fundamental to fields like oncology, toxicology, and aging research.

Furthermore, derivatives of 6-hmU have been investigated for their potent and selective inhibitory effects on DNA replication in certain bacteria, opening avenues for novel antimicrobial strategies.^[2] The integrity of experimental outcomes in these sensitive applications is directly contingent on the purity and quality of the 6-hmU used. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 6-hmU, ensuring the reliability and reproducibility of their work.

Section 1: The Imperative of Purity—Why Quality is Non-Negotiable

In any biochemical or cellular assay, the purity of a reagent is paramount. For **6-(Hydroxymethyl)uracil**, contaminants can lead to a host of experimental artifacts, confounding data interpretation and compromising the validity of research findings.

Potential Pitfalls of Impurities:

- **Enzymatic Inhibition/Activation:** Uncharacterized impurities may act as inhibitors or activators of enzymes involved in DNA repair pathways (e.g., DNA glycosylases), leading to erroneous measurements of enzyme kinetics.
- **Cellular Toxicity:** Residual solvents, heavy metals, or synthesis byproducts can induce cytotoxic effects in cell-based assays, masking the true biological effects of 6-hmU.
- **Analytical Interference:** Impurities can co-elute with analytes of interest in chromatographic methods like HPLC or interfere with detection in mass spectrometry, leading to inaccurate quantification.[\[3\]](#)

Therefore, sourcing 6-hmU with the highest possible purity, supported by comprehensive analytical documentation, is a critical first step in experimental design. A purity of $\geq 97\%$ is often considered a minimum standard for research applications.[\[1\]](#)

Section 2: Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is a self-validating document that provides a batch-specific quality report from the supplier. It is the single most important piece of documentation for verifying the quality of a chemical reagent. Researchers should never assume quality and must demand a detailed CoA for every lot purchased.

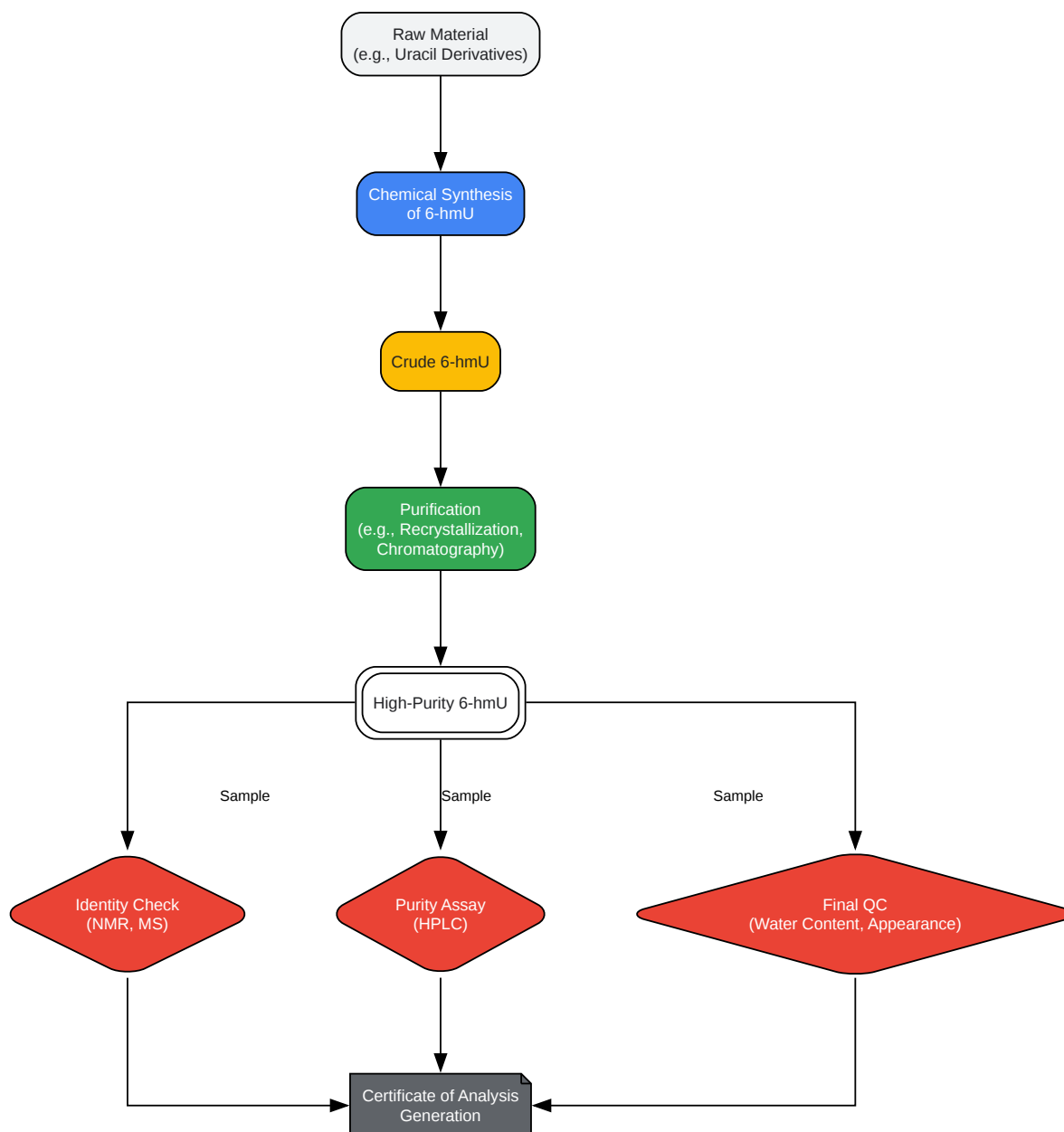
Key Parameters to Scrutinize on a 6-hmU CoA:

- **Purity (by HPLC):** High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[\[4\]](#)[\[5\]](#) It separates the main compound from any

impurities. The CoA should state the purity as a percentage, with values of 98% or higher being preferable.^{[6][7][8][9]} A purity of 99.85% as determined by HPLC indicates a very high-quality product.^[10]

- Identity Confirmation (by NMR and/or MS):
 - Nuclear Magnetic Resonance (¹H NMR): This technique provides detailed information about the molecular structure, confirming the identity of the compound and the absence of structurally similar impurities. A statement like "Consistent with structure" is a positive indicator.^[10]
 - Mass Spectrometry (MS): This method confirms the molecular weight of the compound. The CoA should report a mass that is consistent with the molecular weight of 6-hmU (142.11 g/mol).^[10]
- Appearance: The physical state should be consistent, typically a white to off-white solid or powder.^{[6][8][10]}
- Water Content (by Karl Fischer): Excessive water content can affect the calculated concentration of stock solutions. A reported value, such as 0.24%, provides accuracy for solution preparation.^{[8][10]}

Below is a diagram illustrating the logical workflow of a robust quality control process that a reputable supplier should follow.



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Caption: Quality control workflow for **6-(Hydroxymethyl)uracil** production.

Section 3: Commercial Suppliers—A Comparative Overview

Several reputable chemical suppliers provide **6-(Hydroxymethyl)uracil** for research purposes. The choice of supplier often depends on the required purity, quantity, availability, and the level of documentation provided. Below is a comparative table of prominent suppliers.

Supplier	Typical Purity	CAS Number	Notes
Sigma-Aldrich (Merck)	≥97%	22126-44-9	A well-established supplier with a broad portfolio of research chemicals. Often provides access to detailed CoAs and safety information.
Thermo Scientific Chemicals (Alfa Aesar)	98%	4433-40-3	Known for a wide range of specialty chemicals. Their documentation often includes HPLC assay results and water content. ^{[8][9]} (Note: 6-hmU is often listed as 5-(Hydroxymethyl)uracil by this and other suppliers, which is an isomer. Researchers must ensure they are ordering the correct positional isomer, 6-hmU, CAS 22126-44-9).
ChemScene LLC	>98%	22126-44-9	A preferred partner listed by major distributors, indicating a focus on bioactive small molecules for research.
MySkinRecipes	97%	22126-44-9	Lists the product specifically for biochemical research

into DNA damage and repair.[\[1\]](#)

MedChemExpress

>99%

4433-40-3

Specializes in high-purity inhibitors and reagents for life science research. Provides detailed CoAs with HPLC and NMR data.[\[10\]](#) (Note: Isomer CAS listed).

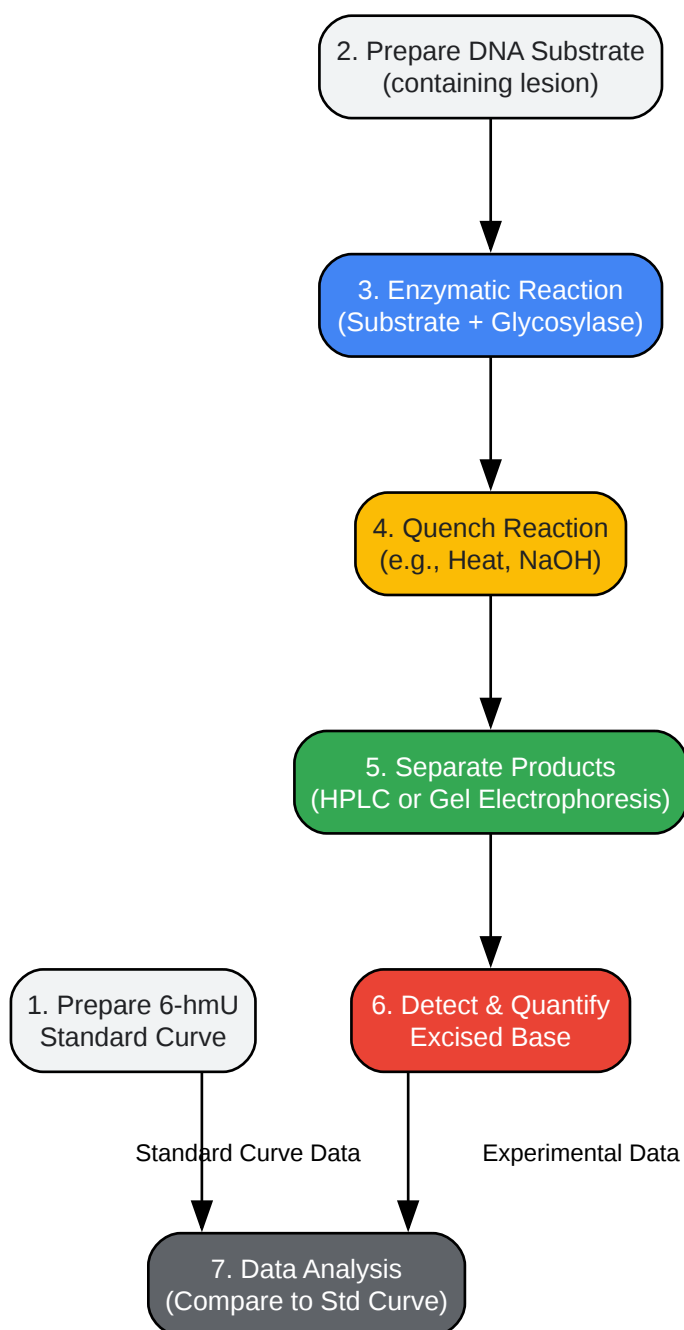
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify the exact product specifications and CAS number (22126-44-9 for **6-(Hydroxymethyl)uracil**) with the supplier before purchasing.

Section 4: Application Spotlight—Protocol for In Vitro Base Excision Repair (BER) Assay

To illustrate the practical use of high-purity 6-hmU, this section provides a generalized protocol for an in vitro assay to measure the activity of a DNA glycosylase that recognizes and excises an oxidative lesion, using 6-hmU as a stable analog or standard.

Objective: To determine the activity of a specific DNA glycosylase (e.g., SMUG1) on a DNA substrate containing a lesion analogous to 6-hmU.[\[11\]](#)

Methodology Rationale: This workflow relies on the precise quantification of the excised base (or a labeled analog). The purity of the 6-hmU standard is critical for generating an accurate standard curve for quantification.



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Caption: Workflow for an in vitro DNA glycosylase activity assay.

Step-by-Step Protocol:

- Preparation of 6-hmU Standard Curve:

- Causality: An accurate standard curve is essential for absolute quantification of the reaction product.
- Steps:
 1. Accurately weigh a small amount of high-purity 6-hmU ($\geq 99\%$).
 2. Prepare a concentrated stock solution in an appropriate buffer (e.g., nuclease-free water).
 3. Perform serial dilutions to create a range of standards (e.g., 0-100 pmol).
 4. Analyze these standards using the same detection method as the experimental samples (e.g., HPLC) to generate a standard curve of signal vs. concentration.
- Enzymatic Reaction:
 - Causality: This step mimics the biological process of base excision repair in a controlled environment.
 - Steps:
 1. In a microcentrifuge tube, combine the reaction buffer, the DNA substrate containing the lesion, and nuclease-free water.
 2. Initiate the reaction by adding a purified DNA glycosylase enzyme.
 3. Incubate at the optimal temperature for the enzyme (typically 37°C) for a defined period.
- Reaction Quenching and Product Analysis:
 - Causality: The reaction must be stopped precisely to measure the activity over the defined time. The products are then separated for quantification.
 - Steps:
 1. Stop the reaction by adding a quenching solution (e.g., NaOH or by heat inactivation).

2. Separate the reaction products. For an excised base, this is typically done via reverse-phase HPLC.
3. Detect the excised base using UV absorbance or mass spectrometry.
4. Quantify the amount of product by comparing its signal to the 6-hmU standard curve.

Conclusion

The selection of high-purity **6-(Hydroxymethyl)uracil** is a foundational step for any research involving DNA damage, repair, or epigenetic modification. By prioritizing suppliers who provide comprehensive, batch-specific Certificates of Analysis, researchers can mitigate experimental variability and ensure the integrity of their data. Scrutinizing purity by HPLC and identity by NMR or MS is not merely a procedural formality but a critical component of rigorous scientific practice. This diligence ensures that subsequent discoveries are built on a solid and reliable chemical foundation.

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